N,N'-dimethylguanidine hydroiodide
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Overview
Description
N,N’-dimethylguanidine hydroiodide is a chemical compound with the molecular formula C3H10IN3 and a molecular weight of 215.03607 g/mol . It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds. Guanidine derivatives are widely used in various biochemical processes and pharmaceuticals due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dimethylguanidine hydroiodide can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This method provides efficient access to diverse guanidines under mild conditions, with yields up to 81% . Another common method involves the reaction of amines with carbodiimides or thioureas in the presence of thiophilic metal salts or coupling reagents .
Industrial Production Methods
Industrial production of N,N’-dimethylguanidine hydroiodide typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of imidazole groups by amines, resulting in the formation of N,N’-disubstituted guanidines .
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dimethylguanidine oxide, while reduction may produce N,N’-dimethylguanidine .
Scientific Research Applications
N,N’-dimethylguanidine hydroiodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocycles and as a scaffold in organocatalysis.
Medicine: Utilized in pharmaceuticals for its biological activity and interaction with molecular targets.
Industry: Employed in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N,N’-dimethylguanidine hydroiodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium cation formed at physiological pH can interact with aromatic systems in biological environments, influencing the conformation and activity of substituted guanidinium species .
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethylguanidine hydrochloride
- N,N’-dimethylguanidine sulfate
- N,N’-dimethylguanidine nitrate
Uniqueness
N,N’-dimethylguanidine hydroiodide is unique due to its specific interaction with iodide ions, which can influence its solubility, reactivity, and biological activity compared to other guanidine derivatives .
Properties
IUPAC Name |
1,2-dimethylguanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.HI/c1-5-3(4)6-2;/h1-2H3,(H3,4,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYQZVHBGPJPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)N.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57069-85-9 |
Source
|
Record name | N,N'-dimethylguanidine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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